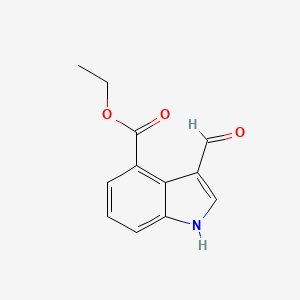

Ethyl 3-formyl-1H-indole-4-carboxylate

説明

BenchChem offers high-quality Ethyl 3-formyl-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-formyl-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-5-10-11(9)8(7-14)6-13-10/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPOPLHLQWIWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the physical and chemical properties of Ethyl 3-formyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Indole Analogue

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities.[1] This guide focuses on a specific, less-documented member of this family: Ethyl 3-formyl-1H-indole-4-carboxylate. While the broader class of indole-3-carbaldehydes and indole-4-carboxylates are well-explored, this particular combination of functional groups presents a unique chemical entity with underexplored potential. This document serves as a comprehensive technical resource, synthesizing established principles of indole chemistry to project the physical, chemical, and potential biological properties of this molecule. Given the limited specific experimental data in publicly accessible literature, this guide will provide well-reasoned extrapolations based on the behavior of closely related analogues, offering a robust starting point for researchers venturing into the study of this compound.

Molecular Profile and Physicochemical Characteristics

Ethyl 3-formyl-1H-indole-4-carboxylate is a bifunctional indole derivative. The presence of an electron-withdrawing formyl group at the C3 position and an ethyl carboxylate group at the C4 position significantly influences the electron density distribution and reactivity of the indole ring.

Structural and Physical Properties

A summary of the known and predicted physical properties of Ethyl 3-formyl-1H-indole-4-carboxylate is presented in Table 1.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| CAS Number | 881179-23-3 | |

| Appearance | Solid | |

| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | Inferred from related solid indole derivatives. |

| Solubility | Not reported. Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | Inferred from the polarity of the functional groups. |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Spectroscopic Characterization

The synthesis of Ethyl 3-formyl-1H-indole-4-carboxylate would likely proceed through the formylation of an appropriate indole precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[2]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

A plausible synthetic route to Ethyl 3-formyl-1H-indole-4-carboxylate involves the Vilsmeier-Haack formylation of ethyl 1H-indole-4-carboxylate. The causality behind this choice lies in the high regioselectivity of the Vilsmeier-Haack reaction for the electron-rich C3 position of the indole nucleus.

Experimental Workflow:

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, a chloroiminium salt.

-

Formylation: The starting material, ethyl 1H-indole-4-carboxylate, dissolved in a suitable solvent, is added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with ice-water and neutralized with a base (e.g., sodium hydroxide solution). The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography on silica gel.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Indole NH: A broad singlet in the region of δ 8.0-9.0 ppm.

-

Aldehyde Proton (CHO): A sharp singlet around δ 9.5-10.5 ppm.

-

Aromatic Protons: Signals for the protons on the benzene ring (H5, H6, H7) and the C2 proton of the indole ring. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.

-

Ethyl Group (OCH₂CH₃): A quartet around δ 4.2-4.5 ppm for the methylene protons and a triplet around δ 1.2-1.5 ppm for the methyl protons.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The aldehyde carbonyl carbon is expected to resonate around δ 180-190 ppm, and the ester carbonyl carbon around δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: Signals corresponding to the eight carbons of the indole ring.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl absorption bands are expected. The aldehyde C=O stretch will likely appear at a lower wavenumber (around 1650-1680 cm⁻¹) due to conjugation with the indole ring, while the ester C=O stretch will be at a higher wavenumber (around 1700-1720 cm⁻¹).

-

Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of Ethyl 3-formyl-1H-indole-4-carboxylate is dictated by the interplay of its functional groups: the indole nucleus, the aldehyde, and the ethyl ester.

Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, making this molecule a valuable intermediate in organic synthesis.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

Reactions involving the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.

Applications in Research and Drug Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[1] While specific biological data for Ethyl 3-formyl-1H-indole-4-carboxylate is scarce, its structural features suggest potential for applications in drug discovery.

Potential as a Synthetic Intermediate

The presence of multiple functional groups that can be selectively manipulated makes this compound an attractive starting material for the synthesis of more complex, biologically active molecules. The formyl group, in particular, serves as a key entry point for building diverse molecular architectures.

Inferred Biological Potential

Indole-3-carbaldehyde derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of Ethyl 3-formyl-1H-indole-4-carboxylate may modulate these activities and confer novel pharmacological properties. Further research is warranted to explore the biological profile of this compound.

Conclusion

Ethyl 3-formyl-1H-indole-4-carboxylate represents an intriguing yet understudied member of the vast indole family. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic strategy, and its potential for further chemical transformations and applications in medicinal chemistry. While a significant portion of this information is based on well-established principles of indole chemistry due to the limited availability of specific experimental data, it provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this unique molecule. The detailed protocols and mechanistic insights offered herein are intended to catalyze further investigation into this promising compound.

References

-

NextSDS. METHYL 1-ETHYL-3-FORMYL-1H-INDOLE-4-CARBOXYLATE - Chemical Substance Information. [Link]

-

ResearchGate. Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. [Link]

-

Kaunas University of Technology ePubl. A new synthetic approach to the 3,4-dihydro-1H-[3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

PubChemLite. 1-ethyl-3-formyl-1h-indole-2-carboxylic acid. [Link]

-

International Journal of Pharmaceutical Sciences and Research. INDOLE 1,2,3,4-TETRAHYDROPYRIMIDINONE: SYNTHESIS, CHARACTERIZATION AND IT'S BIOLOGICAL APPLICATIONS. [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

PMC. A new synthetic approach to the 3,4-dihydro-1H-[3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

-

PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

ResearchGate. Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-formyl-1H-indole-4-carboxylate

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 3-formyl-1H-indole-4-carboxylate (CAS 881179-23-3). Due to the absence of publicly available, assigned experimental spectra for this specific molecule, this document employs a predictive approach grounded in the foundational principles of NMR spectroscopy and a comparative analysis of structurally related indole derivatives. By systematically evaluating the substituent effects of the C3-formyl and C4-ethyl carboxylate groups, we present a comprehensive set of predicted chemical shifts and their corresponding justifications. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust spectroscopic baseline for the synthesis, identification, or structural verification of this and related compounds.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The precise functionalization of the indole ring system allows for the fine-tuning of a molecule's biological activity and physical properties. Ethyl 3-formyl-1H-indole-4-carboxylate is a bifunctionalized indole derivative of significant interest, possessing two potent electron-withdrawing groups (EWGs) at adjacent positions on the indole core. The C3-formyl group is a key synthetic handle for further elaboration, while the C4-carboxylate modulates the electronic and steric profile of the benzene portion of the heterocycle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation of such molecules.[2] However, the successful interpretation of NMR spectra hinges on the accurate assignment of chemical shifts, which can be complex for polysubstituted heterocyclic systems. This guide provides a foundational dataset for Ethyl 3-formyl-1H-indole-4-carboxylate, enabling researchers to accelerate their synthetic and analytical workflows.

Methodology: A Predictive and Comparative Approach

The chemical shift predictions presented herein are derived from a systematic analysis of empirical data from well-characterized, structurally similar compounds. The core principle is that the influence of a substituent on the chemical shifts of nearby nuclei (Substituent Chemical Shift effect, or SCS) is, to a first approximation, additive.

The prediction workflow is as follows:

-

Establish a Baseline: The known ¹H and ¹³C NMR chemical shifts of the parent indole molecule in CDCl₃ are used as the starting reference.[3]

-

Incorporate Substituent Effects: The SCS effects of a C3-formyl group and a C4-ester group are determined from the experimental data of 3-formyl-1H-indole[4] and methyl 1H-indole-4-carboxylate,[5][6] respectively.

-

Synthesize Predictions: The SCS values are applied to the baseline indole data to generate a predicted spectrum for the target molecule. The rationale for each shift is discussed in detail, considering the combined electronic (inductive and mesomeric) effects of the substituents.

This predictive methodology provides a scientifically rigorous and transparent framework for estimating the NMR spectral parameters in the absence of direct experimental data.

Figure 2. Structure of Ethyl 3-formyl-1H-indole-4-carboxylate.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale / Notes |

| NH (H1) | ~10.0 - 11.0 | br s | - | Significantly deshielded due to EWGs and potential for hydrogen bonding. Expected to be broad. |

| H2 | ~8.60 | s | - | Strongly deshielded by the adjacent formyl group and the indole nitrogen. |

| H5 | ~7.85 | d | J = 8.4 | Deshielded by the anisotropic effect of the C4-ester carbonyl. |

| H6 | ~7.40 | t | J = 8.0 | Expected to be the most shielded of the benzene ring protons, but still downfield. |

| H7 | ~7.95 | d | J = 7.6 | Deshielded by proximity to the indole nitrogen and C4-ester. |

| CHO (H8) | ~10.15 | s | - | Characteristic aldehyde proton chemical shift, highly deshielded. |

| OCH₂ (H10) | ~4.45 | q | J = 7.1 | Typical chemical shift for a methylene group in an ethyl ester. |

| CH₃ (H11) | ~1.45 | t | J = 7.1 | Typical chemical shift for a methyl group in an ethyl ester. |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Carbon Position | Predicted δ (ppm) | Rationale / Notes |

| C2 | ~140.0 | Strongly deshielded by the adjacent C3-formyl group. |

| C3 | ~120.0 | Attachment point for the formyl group. |

| C3a | ~128.0 | Bridgehead carbon, influenced by both rings. |

| C4 | ~125.0 | Attachment point for the ester; a quaternary carbon. |

| C5 | ~124.5 | Deshielded by the C4-ester group. |

| C6 | ~123.0 | Least affected carbon on the benzene ring. |

| C7 | ~114.0 | Shielded relative to other benzene carbons but deshielded compared to indole. |

| C7a | ~137.5 | Bridgehead carbon, deshielded by the EWGs. |

| CHO (C8) | ~186.0 | Characteristic aldehyde carbonyl carbon, highly deshielded. |

| COO (C9) | ~167.0 | Ester carbonyl carbon. |

| OCH₂ (C10) | ~62.0 | Methylene carbon of the ethyl ester. |

| CH₃ (C11) | ~14.5 | Methyl carbon of the ethyl ester. |

Detailed Spectral Analysis and Justification

The predicted chemical shifts are a direct consequence of the electronic perturbations imposed on the indole ring by the formyl and ethyl carboxylate substituents. Both are powerful electron-withdrawing groups that significantly reduce electron density across the aromatic system, leading to a general downfield (deshielding) trend for most protons and carbons compared to the parent indole. [7]

-

Pyrrole Ring (C2/H2, C3): The C3-formyl group exerts a strong deshielding effect on H2 and C2. In 3-formyl-1H-indole, the H2 proton appears around 8.4-8.8 ppm and the formyl proton near 10.0 ppm. [4]We anticipate a similar, if not slightly more downfield, shift for H2 in the target molecule due to the additional EWG at C4. C2 is also expected to be significantly downfield.

-

Benzene Ring (C4-C7, C3a, C7a): The C4-ethyl carboxylate group will most strongly influence its immediate neighbors. The C4 position itself is a quaternary carbon. H5 and H7, being ortho to the ester, are expected to be the most deshielded protons on the benzene ring. H6, being meta, should be least affected but will still be shifted downfield compared to indole (where H6 is at ~7.1-7.2 ppm). The bridgehead carbons, C3a and C7a, will also experience significant deshielding.

-

Substituent Signals: The aldehyde proton (CHO) is predicted to be in the far downfield region (~10.15 ppm), characteristic of aromatic aldehydes. [4]The aldehyde carbon (C8) will be one of the most downfield signals in the ¹³C spectrum (~186.0 ppm). The ethyl ester will give rise to a quartet at ~4.45 ppm and a triplet at ~1.45 ppm in the ¹H spectrum, and signals at ~167.0 (COO), ~62.0 (OCH₂), and ~14.5 (CH₃) ppm in the ¹³C spectrum, consistent with standard values.

Standard Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Compound Purity: Ensure the sample of Ethyl 3-formyl-1H-indole-4-carboxylate is of high purity (>97%), as confirmed by LC-MS or another orthogonal technique.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Concentration: Dissolve approximately 10-15 mg of the compound in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube. Ensure complete dissolution.

NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (~6400 Hz).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm (~24,000 Hz).

-

Acquisition Time: ~1.3 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 1024 (or more, due to low natural abundance of ¹³C).

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR (for Unambiguous Assignment):

-

Acquire standard COSY, HSQC, and HMBC spectra to definitively correlate proton and carbon signals and confirm assignments.

-

Figure 3. Recommended experimental workflow for NMR analysis.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of Ethyl 3-formyl-1H-indole-4-carboxylate. The presented chemical shifts, derived from a comparative analysis of structurally similar molecules, offer a valuable resource for scientists working with this compound. The strong deshielding effects of the C3-formyl and C4-carboxylate groups dominate the spectral features, shifting nearly all ring protons and carbons significantly downfield relative to unsubstituted indole. The provided experimental protocol outlines a clear path for the empirical validation of these predictions, ensuring high-quality, reproducible data for unambiguous structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information(ESI). Rsc.org. Retrieved March 28, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information. Rsc.org. Retrieved March 28, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB (bmse000097). Retrieved March 28, 2026, from [Link]

-

Pappalardo, G., & Tringali, C. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

-

Wang, W., et al. (2023). Shielding Effects of Aromatic (Indole) Ring for Structural Analysis. ACS Omega. Retrieved March 28, 2026, from [Link]

-

Wang, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved March 28, 2026, from [Link]

-

Malkamäki, M., et al. (2025). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. ResearchGate. Retrieved March 28, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data of compounds 1 and 4 (in CDCl3). Retrieved March 28, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved March 28, 2026, from [Link]

-

Schleyer, P. v. R., et al. (2001). How Do Ring Currents Affect 1H NMR Chemical Shifts? Organic Letters. Retrieved March 28, 2026, from [Link]

-

PubChem. (n.d.). methyl 1H-indole-4-carboxylate. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved March 28, 2026, from [Link]

-

ResearchGate. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Retrieved March 28, 2026, from [Link]

-

Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved March 28, 2026, from [Link]

-

Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved March 28, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 28, 2026, from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved March 28, 2026, from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved March 28, 2026, from [Link]

-

Leal, W. S., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Retrieved March 28, 2026, from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved March 28, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. rsc.org [rsc.org]

- 5. Methyl indole-4-carboxylate(39830-66-5) 1H NMR [m.chemicalbook.com]

- 6. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 3-formyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of Ethyl 3-formyl-1H-indole-4-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document presents a robust, scientifically grounded projection of its structural and crystallographic properties. The methodologies and expected outcomes are based on established principles of organic synthesis, crystallography, and data from closely related indole derivatives.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. Ethyl 3-formyl-1H-indole-4-carboxylate, in particular, presents a trifunctional scaffold with a formyl group at the C3 position, an ethyl carboxylate at C4, and a reactive N-H group. This arrangement offers multiple points for diversification, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. An understanding of its three-dimensional structure is paramount for rational drug design, enabling the prediction of its binding modes to biological targets.

Part 1: Synthesis and Crystallization

Synthesis of Ethyl 3-formyl-1H-indole-4-carboxylate

The synthesis of the title compound is projected to be achieved through a two-step process, commencing with the commercially available Ethyl 1H-indole-4-carboxylate.

Step 1: Synthesis of Ethyl 1H-indole-4-carboxylate

While commercially available, the synthesis of the starting material, Ethyl 1H-indole-4-carboxylate, can be accomplished via several established routes, such as the Fischer indole synthesis. A more contemporary and efficient method involves the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes[1].

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl group at the electron-rich C3 position of the indole ring is effectively achieved through the Vilsmeier-Haack reaction[2]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[2].

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

Indole Addition: In a separate flask, dissolve Ethyl 1H-indole-4-carboxylate (1 equivalent) in anhydrous DMF. Add this solution to the freshly prepared Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Ethyl 3-formyl-1H-indole-4-carboxylate as a crystalline solid.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to Ethyl 3-formyl-1H-indole-4-carboxylate.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis[3][4][5][6][7]. For a small organic molecule like Ethyl 3-formyl-1H-indole-4-carboxylate, several crystallization techniques can be employed.

Common Crystallization Methods:

-

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial[4]. The choice of solvent is crucial and can be determined through solubility screening.

-

Vapor Diffusion: In this technique, a solution of the compound is placed in a small open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization[8].

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

Experimental Protocol (Slow Evaporation):

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to identify a solvent in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of Ethyl 3-formyl-1H-indole-4-carboxylate in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean, small vial. Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[9].

Data Collection and Processing

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Methodology:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Projected Crystal and Molecular Structure

Based on the analysis of structurally related indole derivatives found in the Cambridge Structural Database, the following crystallographic and molecular parameters are projected for Ethyl 3-formyl-1H-indole-4-carboxylate.

Projected Crystallographic Data

| Parameter | Projected Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Formula Weight | 217.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.3-1.5 |

Projected Molecular Structure and Conformation

The molecular structure of Ethyl 3-formyl-1H-indole-4-carboxylate is expected to be largely planar with respect to the indole ring system. The ethyl group of the carboxylate moiety will likely exhibit some degree of conformational flexibility.

Key Structural Features:

-

Indole Ring: The bicyclic indole core is expected to be essentially planar.

-

Substituent Orientation: The formyl and ethyl carboxylate groups will be attached to the C3 and C4 positions of the indole ring, respectively. There may be a slight torsion angle between the planes of these substituent groups and the indole ring.

-

Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular interactions. N-H···O hydrogen bonds involving the indole N-H donor and the carbonyl oxygen of either the formyl or carboxylate group of a neighboring molecule are highly probable. Weaker C-H···O interactions and π-π stacking between the aromatic indole rings may also contribute to the crystal packing.

Diagram of the Projected Molecular Structure:

Caption: Labeled molecular structure of Ethyl 3-formyl-1H-indole-4-carboxylate.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of Ethyl 3-formyl-1H-indole-4-carboxylate. While a definitive experimental crystal structure is not yet available, the projected data and methodologies presented herein provide a solid foundation for future research. The elucidation of the precise three-dimensional structure of this and related indole derivatives is crucial for advancing our understanding of their structure-activity relationships and for the development of novel therapeutic agents.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

-

Unknown. (n.d.). Crystallization of Small Molecules. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1433-1439. Available at: [Link]

-

Wang, Y., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15949-15959. Available at: [Link]

-

Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Available at: [Link]

-

Cheung, E. Y., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(10), 473-481. Available at: [Link]

-

Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873. Available at: [Link]

-

Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

-

Wang, Y., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E. Available at: [Link]

-

Fun, H.-K., et al. (2013). Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists. Acta Crystallographica Section C, 69(12), 1476-1481. Available at: [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

-

Friscic, T., & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Journal of the Chinese Chemical Society, 54(5), 1133-1142. Available at: [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

-

Kuehne, M. E., & Xu, F. (1998). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 75, 109. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. mdpi.com [mdpi.com]

Safety data sheet (SDS) and toxicity profile of Ethyl 3-formyl-1H-indole-4-carboxylate

Technical Whitepaper: Safety, Toxicity, and Synthetic Profiling of Ethyl 3-formyl-1H-indole-4-carboxylate

Executive Summary & Molecular Architecture

Ethyl 3-formyl-1H-indole-4-carboxylate (CAS: 881179-23-3) is a highly versatile building block utilized extensively in medicinal chemistry and organic synthesis[1]. The molecule features an indole core decorated with two orthogonal reactive handles: a highly electrophilic formyl group at the C3 position and an ethyl ester at the C4 position. This unique bifunctional architecture allows researchers to systematically explore structure-activity relationships (SAR) when developing indole-based therapeutics, such as antiviral agents, anticancer compounds, and cannabinoid (CB1) receptor modulators[1][2].

Understanding the physicochemical boundaries and toxicological profile of this compound is critical for ensuring both experimental reproducibility and laboratory safety.

Table 1: Physicochemical Identity & Specifications

| Property | Value | Causality / Rationale |

|---|---|---|

| CAS Number | 881179-23-3 | Unique numerical identifier for regulatory tracking[3]. |

| Molecular Formula | C₁₂H₁₁NO₃ | Dictates the exact mass (217.22 g/mol ) for mass spectrometry validation[4]. |

| Physical Form | Solid | Facilitates handling; requires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions[3]. |

| Purity Standard | ≥97% | Minimum threshold required to prevent side-reactions in sensitive catalytic cross-couplings[4]. |

| Storage Conditions | 2-8°C, Inert Atmosphere (N₂) | Critical: The C3-aldehyde is susceptible to autoxidation into a carboxylic acid via atmospheric oxygen. Cold storage limits thermal degradation[3][4]. |

Toxicological Profiling (SDS) & Mechanistic Safety

Handling Ethyl 3-formyl-1H-indole-4-carboxylate requires strict adherence to safety protocols due to its acute toxicity profile. According to the globally harmonized system (GHS), the compound is classified under the GHS07 (Exclamation Mark) pictogram with the signal word "Warning" [3].

Table 2: GHS Toxicological Classification

| Hazard Class | Category | H-Statement | Description |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[5][6]. |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[5][6]. |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[3][6]. |

Mechanistic Causality of Toxicity

The uniform Category 4 toxicity across all primary exposure routes is directly linked to the molecule's structural features. The C3-formyl group is a highly reactive electrophile. Upon biological exposure, this aldehyde can undergo nucleophilic attack by primary amines present in biological systems (e.g., lysine residues on proteins or N-termini of peptides). This results in the formation of covalent Schiff base adducts, leading to protein misfolding, enzyme inhibition, and cellular stress. Furthermore, the lipophilic nature of the indole core enhances membrane permeability, explaining the significant dermal (H312) and inhalation (H332) hazards[3][6].

Standard precautionary measures must include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[3].

Mechanistic pathway of electrophilic toxicity and metabolic clearance.

Synthetic Methodology: Regioselective Formylation

To synthesize Ethyl 3-formyl-1H-indole-4-carboxylate from its unformylated precursor (Ethyl 1H-indole-4-carboxylate), the Vilsmeier-Haack reaction is the industry standard. The indole ring is an electron-rich heterocycle where the nitrogen lone pair participates in resonance, making the C3 position the most nucleophilic site (highest HOMO coefficient).

Self-Validating Vilsmeier-Haack Protocol

Step 1: Vilsmeier Reagent Formation

-

Action: In a flame-dried flask under nitrogen, cool anhydrous (3.0 eq) to 0°C. Add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion. Maintaining 0°C prevents thermal decomposition of this reactive intermediate.

-

Validation: The solution transitions from colorless to a pale yellow, viscous complex, visually confirming successful iminium formation.

Step 2: Substrate Addition

-

Action: Dissolve Ethyl 1H-indole-4-carboxylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Causality: Adding the substrate slowly to the cold reagent prevents poly-formylation and ensures strict regiocontrol at the C3 position.

Step 3: Reaction Execution

-

Action: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the starting material spot (higher Rf) is entirely replaced by a new, strongly UV-active spot (lower Rf, due to the increased polarity from the formyl group).

Step 4: Quench and Hydrolysis

-

Action: Pour the reaction mixture slowly over crushed ice. Adjust the pH to 7-8 using a 2M NaOH aqueous solution.

-

Causality: The ice quench safely dissipates the violent heat of POCl₃ hydrolysis. Neutralization with NaOH breaks down the intermediate iminium salt into the final aldehyde. Because the neutral indole product is insoluble in water, it precipitates out of the solution.

-

Validation: A distinct solid precipitate will form immediately upon reaching a neutral/mildly basic pH.

Step 5: Isolation and Purification

-

Action: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF and salts, and recrystallize from ethanol.

-

Validation: Analyze the dried solid via HPLC to ensure ≥97% purity[4]. Confirm structural identity via ¹H-NMR (CDCl₃), specifically verifying the characteristic aldehyde proton singlet at ~9.9-10.2 ppm.

Step-by-step Vilsmeier-Haack formylation workflow for indole C3 functionalization.

Downstream Applications in Drug Discovery

Once synthesized and purified, Ethyl 3-formyl-1H-indole-4-carboxylate serves as a launchpad for complex structural diversification[2]. The C3-formyl group can be subjected to reductive amination to yield bioactive indole-amines, or it can undergo Knoevenagel condensations to produce extended conjugated systems[1]. Simultaneously, the C4-ethyl ester can be selectively saponified to a carboxylic acid, providing a handle for amide coupling with various pharmacophores, ultimately optimizing the biological activity of the lead compound[2].

References

-

LookChem. "Cas 881179-23-3, 1H-Indole-4-carboxylic acid, 3-formyl-, ethyl ester Biological Activity & Usage." LookChem, 2024. URL:[Link]

-

Chemikart. "Safety Data Sheet - Ethyl 3-formyl-1H-indole-4-carboxylate (CS-0488412)." Chemikart, 2024. URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. phenyl 1H-indole-4-carboxylate | Benchchem [benchchem.com]

- 3. Ethyl 3-formyl-1H-indole-4-carboxylate | 881179-23-3 [sigmaaldrich.com]

- 4. Ethyl 3-formyl-1H-indole-4-carboxylate | 881179-23-3 [sigmaaldrich.com]

- 5. asset.chemikart.com [asset.chemikart.com]

- 6. Ethyl 3-formyl-1H-indole-4-carboxylate | 881179-23-3 [sigmaaldrich.com]

Molecular docking studies involving Ethyl 3-formyl-1H-indole-4-carboxylate

An In-depth Technical Guide to Molecular Docking Studies of Ethyl 3-formyl-1H-indole-4-carboxylate

Authored by a Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Ethyl 3-formyl-1H-indole-4-carboxylate, a synthetic indole derivative, presents a versatile platform for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive, technically-focused walkthrough of performing a molecular docking study with this specific compound. We will navigate from foundational principles to advanced validation and predictive toxicology, offering field-proven insights into experimental design, execution, and data interpretation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to probe the therapeutic potential of novel indole derivatives.

Introduction: The Rationale for Investigating Ethyl 3-formyl-1H-indole-4-carboxylate

Ethyl 3-formyl-1H-indole-4-carboxylate (CAS 881179-23-3) is a heterocyclic compound featuring the core indole bicyclic structure, functionalized with both an aldehyde (formyl) and an ethyl ester (carboxylate) group.[4] While this specific molecule may not have an extensive history of biological investigation, the indole nucleus it is built upon is present in numerous approved drugs and clinical candidates.[5] These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][7]

The power of the indole scaffold lies in its structural features: a planar aromatic system capable of engaging in π-π stacking, and a nitrogen atom that can act as a hydrogen bond donor.[1] These properties allow indole-based molecules to fit snugly into the active sites of diverse protein targets.[1] Therefore, computational methods like molecular docking are invaluable for rapidly screening potential protein targets for Ethyl 3-formyl-1H-indole-4-carboxylate, predicting its binding orientation, and estimating its binding affinity, thereby guiding further experimental validation.[8]

This guide uses this molecule as a case study to illustrate a robust and scientifically rigorous molecular docking workflow.

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand , e.g., Ethyl 3-formyl-1H-indole-4-carboxylate) when bound to a second (the receptor , typically a protein or nucleic acid) to form a stable complex.[9] The primary objectives are twofold:

-

Binding Mode Prediction: To determine the geometry and conformation of the ligand within the receptor's binding site.

-

Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, often expressed in kcal/mol.[10]

This process is governed by a scoring function , an algorithm that evaluates the fitness of a given pose by considering forces like electrostatic interactions, van der Waals forces, and hydrogen bonding.[11]

The Molecular Docking Workflow: A Comprehensive Protocol

A successful docking study is not merely about running software; it is a multi-stage process where meticulous preparation and validation are paramount.

Phase 1: Meticulous Preparation

Protocol 1: Ligand Preparation

The causality behind ligand preparation is to generate a low-energy, three-dimensional conformation that is computationally ready.

-

Obtain Structure: Acquire the 2D structure of Ethyl 3-formyl-1H-indole-4-carboxylate. This can be drawn using software like ChemDraw or obtained from databases using its CAS number (881179-23-3).

-

Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy state. Apply a force field (e.g., MMFF94) to perform energy minimization. This corrects unrealistic bond lengths and angles, resulting in a stable conformation.

-

Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types. This is essential for the docking software's scoring function to accurately calculate electrostatic and van der Waals interactions. Save the final structure in a suitable format, such as .pdbqt for AutoDock Vina.

Protocol 2: Target Selection and Receptor Preparation

The choice of receptor is hypothesis-driven, based on the known pharmacology of the chemical scaffold. Indole derivatives are well-documented inhibitors of targets like tubulin, cyclooxygenase (COX), and various kinases.[1][12] For this guide, we will select Tubulin , a key target in cancer therapy.[6]

-

Select a PDB Structure: Download a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4O2B , which is a structure of human tubulin complexed with an indole derivative inhibitor.[12]

-

Prepare the Receptor: The raw PDB file is not ready for docking.

-

Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The original ligand must be removed to free up the binding site for our docking experiment.

-

Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Define the Binding Site: The binding site is typically defined as the location of the co-crystallized ligand. This knowledge is used to set the coordinates for the docking search space.

-

-

Save the Prepared Receptor: Save the cleaned, prepared receptor in the appropriate format (e.g., .pdbqt).

Phase 2: Docking Simulation

Protocol 3: Executing the Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[9][13]

-

Grid Box Generation: Define a 3D grid, or "search space," that encompasses the entire binding site. The center of this grid should be the geometric center of the binding pocket identified in Protocol 2, Step 2. The size of the grid should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and an output file name. You can also specify the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).

-

Run Vina: Execute the docking simulation from the command line using the configuration file. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity scores.

Phase 3: Analysis and Validation

Protocol 4: Post-Docking Analysis

Raw output data is meaningless without careful interpretation and visualization.

-

Analyze Binding Scores: The primary quantitative output is the binding affinity, reported in kcal/mol.[10] More negative values indicate stronger predicted binding. The top-ranked pose is the one with the lowest binding energy.

-

Visualize Binding Poses: Use visualization software like PyMOL or UCSF Chimera to load the prepared receptor and the docked ligand poses from the output file.[10]

-

Identify Key Interactions: Analyze the top-ranked pose to identify specific molecular interactions. Look for:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Interactions between nonpolar regions.

-

π-π Stacking: Interactions between the aromatic indole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).[1]

-

Electrostatic Interactions: Attraction or repulsion between charged groups.

-

| Interaction Type | Key Amino Acid Residues (Hypothetical) | Distance (Å) |

| Hydrogen Bond | CYS 241 | 2.9 |

| Hydrogen Bond | ASN 258 | 3.1 |

| π-π Stacking | TYR 202 | 4.5 |

| Hydrophobic | LEU 248, ALA 316, VAL 318 | N/A |

Protocol 5: Self-Validating the Docking Protocol

This step is absolutely essential for trustworthiness. Before you can trust the results for your novel compound, you must prove that your chosen protocol (receptor preparation, grid parameters, docking software) can accurately reproduce known results.[8]

-

Re-docking the Co-crystallized Ligand:

-

Take the original ligand that was removed from the PDB file (from PDB ID: 4O2B).

-

Prepare it using the same method as your test ligand (Protocol 1).

-

Dock it back into its own receptor using the exact same docking protocol (Protocol 3).

-

-

Calculate RMSD: Compare the docked pose of the original ligand to its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

-

Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable.[10][14] If the RMSD is high, the protocol must be adjusted (e.g., by changing the grid box size or docking software) and re-validated.

Advanced Analysis: In Silico ADMET Profiling

A compound with high binding affinity is useless if it has poor pharmacokinetic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is critical for early-stage drug discovery to filter out candidates likely to fail in later stages.[15][16] Numerous open-access web servers can predict these properties.[17][18]

Protocol 6: Predicting ADMET Properties

-

Obtain SMILES: Convert the structure of Ethyl 3-formyl-1H-indole-4-carboxylate into a SMILES (Simplified Molecular-Input Line-Entry System) string.

-

Use a Web Server: Navigate to a free ADMET prediction server like pkCSM or SwissADME.[19][20]

-

Submit and Analyze: Paste the SMILES string into the server and run the prediction. The server will return a comprehensive profile of the molecule's likely pharmacokinetic and toxicological properties.

| Property Class | Parameter | Predicted Value (Hypothetical) | Interpretation |

| Absorption | Human Intestinal Absorption | 92% | High probability of being well-absorbed from the gut. |

| Caco-2 Permeability | 1.15 | High permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | -1.8 logBB | Unlikely to cross the BBB. |

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins. | |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Excretion | Total Clearance | 0.5 L/hr/kg | Moderate clearance rate. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Conclusion and Future Perspectives

This guide has outlined a rigorous, multi-step protocol for conducting a meaningful molecular docking study on Ethyl 3-formyl-1H-indole-4-carboxylate. By following a workflow that emphasizes meticulous preparation, validated execution, and comprehensive analysis, researchers can generate reliable in silico data.

The hypothetical results presented suggest that Ethyl 3-formyl-1H-indole-4-carboxylate could be a viable binder for the colchicine site of tubulin, and its predicted ADMET profile appears largely favorable. Such findings provide a strong rationale for advancing the compound to the next stages of drug discovery, which would include:

-

Chemical Synthesis and In Vitro Validation: Synthesizing the compound and experimentally testing its activity in tubulin polymerization assays and cancer cell line proliferation assays.

-

Lead Optimization: Using the docking model as a guide to design and synthesize new analogues with potentially improved binding affinity and pharmacokinetic properties.

-

Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex to study its stability and dynamics over time, providing a more refined understanding of the binding interactions.[21]

By integrating computational approaches like molecular docking early in the research pipeline, scientists can make more informed decisions, conserve resources, and accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

- Yonago Acta Medica. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PubMed.

- ADMET-AI. (n.d.). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. PMC.

- Computational tools for ADMET. (n.d.).

- Simulations Plus. (2026). ADMET Predictor® - Machine Learning- ADMET property prediction.

- New Journal of Chemistry. (n.d.). Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. RSC Publishing.

- Journal of Medicinal Chemistry. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- Expert Opinion on Drug Discovery. (2020).

- MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- PubMed. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents.

- MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- Frontiers. (n.d.). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.

- ResearchGate. (2013).

- Deep Origin. (2025).

- PubMed. (2020). Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.).

- Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. (n.d.). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1.

- Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?.

- Reddit. (2024). Best protein protein docking software to use?.

- PMC. (n.d.).

- PMC. (n.d.).

- PMC. (2022).

- ResearchGate. (2026).

- PLOS. (2025).

- bioRxiv. (2021).

- Click2Drug. (2018). Directory of computer-aided Drug Design tools.

- IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.

- PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.

- MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- Click2Drug. (2018). Directory of in silico Drug Design tools.

- PMC. (n.d.). Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41.

- PubMed. (2008).

- CymitQuimica. (n.d.).

- EurekAlert!. (2025). Computational methods revolutionize drug discovery by predicting protein target sites.

- EvitaChem. (n.d.).

- Advanced Journal of Chemistry-Section A. (2024).

- PMC. (2024).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chemrio. (n.d.).

- ResearchGate. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- PMC. (n.d.).

- ResearchGate. (2025).

- ChemicalBook. (n.d.).

- RSC Advances. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing.

- MDPI. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-formyl-1H-indole-4-carboxylate | 881179-23-3 [sigmaaldrich.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 11. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen [intechopen.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Computational tools for ADMET [crdd.osdd.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Directory of in silico Drug Design tools [click2drug.org]

- 21. Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Ethyl 3-formyl-1H-indole-4-carboxylate in vitro

An Investigational Guide to the In Vitro Mechanism of Action of Ethyl 3-formyl-1H-indole-4-carboxylate

Executive Summary

Ethyl 3-formyl-1H-indole-4-carboxylate is a synthetic heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry renowned for a wide array of biological activities.[1][2] While derivatives of indole-3-carboxaldehyde and indole-3-carboxylic acid have been explored for antioxidant, anti-inflammatory, antifungal, and antihypertensive properties, the specific mechanism of action for Ethyl 3-formyl-1H-indole-4-carboxylate remains uncharacterized in publicly accessible literature.[3][4][5][6] This guide puts forth a structured, hypothesis-driven research program to elucidate its potential in vitro mechanism of action. We will focus on two plausible pathways derived from its structural analogues: 1) Antioxidant and anti-inflammatory activity , and 2) Antifungal activity via mitochondrial disruption . This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically investigate this promising molecule.

Proposed Investigation Area 1: Antioxidant and Anti-inflammatory Activity

Scientific Rationale: The indole nucleus is known to be an effective electron donor and can stabilize free radicals, a property central to antioxidant activity. Many indole-3-carboxaldehyde derivatives have demonstrated potent free-radical scavenging capabilities in chemical assays and the ability to mitigate oxidative stress-induced inflammation in cellular models.[3][4][7] The presence of the electron-withdrawing formyl and carboxylate groups on the specific compound suggests these properties may be modulated. Therefore, a logical first step is to quantify its intrinsic antioxidant potential and its subsequent effect on inflammatory pathways.

Experiment 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality of Experimental Choice: The DPPH assay is a rapid, simple, and widely accepted method for screening the radical scavenging activity of compounds.[3][4] It provides a quantitative measure (IC50) of a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. This assay serves as a foundational screen to validate the primary hypothesis of antioxidant potential before proceeding to more complex and resource-intensive cell-based assays. A positive result here provides a strong rationale for investigating cellular effects related to oxidative stress.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

-

Preparation of Test Compound: Create a 10 mM stock solution of Ethyl 3-formyl-1H-indole-4-carboxylate in DMSO. Perform serial dilutions in methanol to obtain a range of concentrations (e.g., 1 µM to 1 mM). Ascorbic acid or Quercetin should be used as a positive control.[3]

-

Assay Execution: In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the negative control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anticipated Data Presentation:

| Compound | Assay | IC50 (µM) [Hypothetical] | Reference Standard (Quercetin) IC50 (µM) |

| Ethyl 3-formyl-1H-indole-4-carboxylate | DPPH | 95.5 | ~15.5 - 63.5[3] |

Experiment 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Causality of Experimental Choice: A positive result in the DPPH assay indicates chemical antioxidant activity. To test if this translates to a biological anti-inflammatory effect, we use the lipopolysaccharide (LPS)-stimulated macrophage model.[3] LPS induces a strong inflammatory response, including the production of nitric oxide (NO) via the iNOS enzyme. Measuring the reduction of NO is a robust indicator of anti-inflammatory potential. This assay bridges the gap between simple chemical reactivity and a cellular response.

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Ethyl 3-formyl-1H-indole-4-carboxylate for 2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, no LPS) and an LPS-only group.

-

Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Workflow for Antioxidant and Anti-inflammatory Investigation

Caption: Workflow for investigating antioxidant and anti-inflammatory activity.

Proposed Investigation Area 2: Antifungal Mechanism via Mitochondrial Disruption

Scientific Rationale: A compelling study on indole-3-carboxaldehyde, a close structural analogue, demonstrated potent antifungal activity against Fusarium solani.[6] The mechanism was traced to the disruption of the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, fungal cell death.[6] Given the structural similarity, it is highly plausible that Ethyl 3-formyl-1H-indole-4-carboxylate could exert antifungal effects through a similar mechanism.

Experiment 3: Fungal Growth Inhibition Broth Microdilution Assay

Causality of Experimental Choice: Before investigating a specific subcellular mechanism, it is essential to first confirm that the compound has a direct inhibitory effect on fungal growth. The broth microdilution assay is the standard method for determining the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of an antimicrobial agent. This provides a quantitative measure of the compound's potency and establishes the relevant concentration range for subsequent mechanistic studies.

Experimental Protocol:

-

Fungal Culture: Grow a culture of a model yeast (e.g., Saccharomyces cerevisiae) or a pathogenic fungus (e.g., Candida albicans) to the mid-log phase in an appropriate liquid medium (e.g., YPD or RPMI).

-

Inoculum Preparation: Adjust the fungal culture to a concentration of 2.5 x 10^3 cells/mL in fresh medium.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well, bringing the final volume to 200 µL. Include a no-drug positive control and a no-fungus negative control.

-

Incubation: Incubate the plate at 30°C (or 37°C for pathogenic fungi) for 24-48 hours.

-

Data Acquisition: Measure the optical density at 600 nm (OD600) to determine fungal growth. The EC50 is the concentration of the compound that inhibits 50% of fungal growth compared to the no-drug control.

Experiment 4: Mitochondrial Membrane Potential (ΔΨm) Assay

Causality of Experimental Choice: A key event in mitochondria-mediated apoptosis is the collapse of the mitochondrial membrane potential (ΔΨm).[6] The JC-1 dye is a ratiometric fluorescent probe that can selectively enter mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence provides a clear, quantifiable indication of mitochondrial disruption, directly testing our central hypothesis.

Experimental Protocol:

-

Cell Treatment: Treat fungal cells with the test compound at its EC50 and 2x EC50 concentrations for a defined period (e.g., 6 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

JC-1 Staining: Resuspend the cells in a medium containing 2 µM JC-1 dye and incubate at 37°C for 30 minutes in the dark.

-

Washing: Centrifuge the cells to remove the excess dye and resuspend them in buffer.

-

Data Acquisition: Analyze the cells using a fluorescence microscope or a flow cytometer. Measure the green fluorescence (Ex/Em ~488/530 nm) and red fluorescence (Ex/Em ~585/590 nm).

-

Interpretation: A significant increase in the green/red fluorescence intensity ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Hypothesized Antifungal Signaling Pathway

Caption: Hypothesized mechanism of antifungal action via mitochondrial disruption.

Conclusion and Future Directions

This investigational guide outlines a logical, step-wise approach to perform the first systematic characterization of the in vitro mechanism of action for Ethyl 3-formyl-1H-indole-4-carboxylate. The proposed experiments will efficiently determine if the compound functions as an antioxidant and anti-inflammatory agent or as an antifungal compound targeting mitochondrial function, as suggested by its structural analogues.

Positive findings from this research program would justify further studies, including:

-

Target Deconvolution: Utilizing chemical proteomics or thermal shift assays to identify the specific protein target(s) (e.g., which subunit of Complex I).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to determine the key functional groups responsible for the observed biological activity.

-

In Vivo Validation: Progressing the most promising activities into relevant animal models.

By following this structured inquiry, we can effectively move Ethyl 3-formyl-1H-indole-4-carboxylate from an uncharacterized molecule to a well-defined lead compound with a validated mechanism of action.

References